5-Methoxy-2-methyl-indol-1-ylamine

Description

Structural Classification Within Indole Derivatives

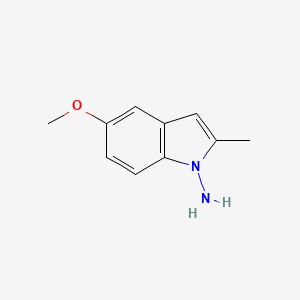

The indole scaffold consists of a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Substituents on the indole nucleus significantly influence its chemical and biological behavior. For 5-methoxy-2-methyl-indol-1-ylamine:

- Position 1 : The amine group (-NH$$_2$$) replaces the hydrogen typically bonded to the indole nitrogen. This modification alters electronic properties and potential receptor interactions.

- Position 2 : A methyl group enhances steric bulk, potentially affecting binding affinity and metabolic stability.

- Position 5 : A methoxy group (-OCH$$_3$$) introduces electron-donating effects, influencing aromaticity and solubility.

Comparative Structural Analysis

Historical Context of Indole-Based Compound Research

Indole chemistry traces back to the 19th century with the isolation of strychnine and the structural elucidation of tryptophan-derived alkaloids. Key milestones include:

- 1818 : Isolation of strychnine, the first indole alkaloid.

- 1918 : Discovery of ergotamine, highlighting indole’s role in pharmacology.

- 1950s–1970s : Synthesis of serotonin analogs, underscoring the importance of methoxy and methyl substitutions in neurotransmitter activity.

Modern research focuses on tailoring indole derivatives for targeted therapies, such as modifying substituents to enhance blood-brain barrier permeability or receptor specificity.

Key Physicochemical Properties

While direct data for this compound are limited, inferences from analogs suggest:

Solubility

- Polarity : The methoxy and amine groups increase polarity, enhancing water solubility compared to unsubstituted indole.

- pH Dependence : The amine group (pK$$_a$$ ~9–10) protonates in acidic conditions, improving aqueous solubility.

Thermal Properties

- Melting Point : Estimated 180–200°C (similar to (5-methoxy-1H-indol-2

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-methoxy-2-methylindol-1-amine |

InChI |

InChI=1S/C10H12N2O/c1-7-5-8-6-9(13-2)3-4-10(8)12(7)11/h3-6H,11H2,1-2H3 |

InChI Key |

VWFOWHJAJXNXHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1N)C=CC(=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

A comparison table is provided below, extrapolated from indirect evidence and general chemical principles:

Key Observations:

- Steric Considerations : The absence of methyl groups (unlike ) in the queried compound may reduce steric hindrance, facilitating ring-opening or functionalization reactions.

Recommendations :

- Explore fluorination techniques (e.g., Balz-Schiemann reaction) to synthesize the compound.

- Conduct comparative studies on reactivity with chlorinated or non-halogenated analogues.

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Acetic acid serves as both solvent and proton donor, facilitating imine formation and cyclization.

-

Temperature : Reflux (~118°C) for 8 hours ensures complete conversion.

-

Molar Ratio : A 1:1 stoichiometry of p-anisidine to hydroxyacetone minimizes side products like dimerized intermediates.

Example Protocol (Large-Scale Synthesis):

| Component | Quantity | Role |

|---|---|---|

| p-Anisidine | 4.2 kg | Aromatic amine |

| Hydroxyacetone | 2.9 kg | Carbonyl donor |

| Acetic acid | 25 kg | Solvent/catalyst |

The mixture is refluxed for 8 hours, followed by vacuum distillation to recover acetic acid (85–90% efficiency). The residue is recrystallized from acetonitrile, yielding 5.2 kg (94%) of off-white crystalline product.

Mechanistic Insights

-

Imine Formation : Protonation of hydroxyacetone’s carbonyl group enables nucleophilic attack by p-anisidine’s amine.

-

Cyclization : Intramolecular electrophilic aromatic substitution forms the pyrrole ring, driven by acetic acid’s Brønsted acidity.

-

Aromatization : Loss of water completes the indole structure, stabilized by conjugation with the methoxy group.

Alternative Methodologies

Aluminum Chloride-Mediated Coupling

A less common approach employs 2,4-dichloropyrimidine and 1-methylindole in the presence of anhydrous aluminum chloride. While originally developed for anti-cancer agents, this method adapts to indole synthesis under modified conditions:

Key Advantages:

Industrial-Scale Production

Process Intensification Strategies

Industrial protocols optimize the p-anisidine/hydroxyacetone route through:

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <500 ppm acetic acid | Gas chromatography |

| Particle Size | 50–100 µm | Laser diffraction |

Comparative Analysis of Methods

| Method | Yield | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| p-Anisidine Route | 94% | 120 | High | Moderate (acid waste) |

| AlCl3-Mediated | 55% | 340 | Medium | Low (halogenated byproducts) |

Key Findings :

Q & A

Q. Key Considerations :

- The electron-donating methoxy group at the 5-position directs electrophilic substitution to specific sites, reducing side products .

- Steric hindrance from the 2-methyl group may require optimized reaction temperatures (e.g., 60–80°C) and catalysts (e.g., Pd/C for hydrogenation) .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 190.24 for C11H14N2O) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures, with validation via R-factors (<0.05) and data-to-parameter ratios (>10:1) .

Advanced: How can crystallographic refinement challenges (e.g., twinning, disorder) be resolved for this compound?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with the Hooft parameter (|Y| < 0.05) .

- Disordered Atoms : Apply restraints (e.g., SIMU/ISOR in SHELXL) to thermal parameters and test alternative occupancy models .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check hydrogen bonding via Mercury .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for indole derivatives like this compound?

Methodological Answer:

- Derivative Design : Introduce substituents at the 3- or 4-positions (e.g., sulfonyl groups in 2DQ, 2DU) to modulate receptor binding .

- Biological Assays :

- Data Interpretation : Address contradictory bioactivity data by normalizing results against control compounds (e.g., 5-MeO-DMT) and validating via dose-response curves .

Advanced: How can researchers mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Reaction Optimization :

- Purification :

Advanced: How should researchers address contradictions in crystallographic or spectroscopic data?

Methodological Answer:

- Cross-Validation :

- Error Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.